molecular formula C4H5FN2 B7960250 5-fluoro-1-methyl-1H-pyrazole CAS No. 69843-15-8

5-fluoro-1-methyl-1H-pyrazole

Cat. No.: B7960250
CAS No.: 69843-15-8
M. Wt: 100.09 g/mol
InChI Key: HRPGIUQCVKHIHK-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-pyrazole is a fluorinated heterocyclic compound that serves as a key synthetic intermediate in advanced chemical research. Its structure, featuring a pyrazole ring substituted with a fluorine atom and a methyl group, makes it a valuable scaffold for developing novel compounds in various fields. In materials science, this pyrazole derivative is employed as a precursor for paramagnetic ligands, such as nitronyl nitroxide radicals, which are used to construct heterospin complexes with transition metals like manganese, cobalt, and nickel. These complexes exhibit unique magnetic properties, including strong antiferromagnetic coupling, and are investigated for potential applications in molecular-based magnets and memory devices . In agrochemical research, fluorinated pyrazoles are crucial building blocks for the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides. The compound's reactivity allows for further functionalization, including direct fluorination processes to create advanced derivatives used in crop protection products . Furthermore, pyrazole cores are extensively studied in pharmaceutical development for their diverse biological activities, which can include anticancer, antimicrobial, and anti-inflammatory effects. The presence of the fluorine atom can enhance the molecule's metabolic stability and binding affinity to biological targets . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets and conduct all necessary risk assessments before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2/c1-7-4(5)2-3-6-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGIUQCVKHIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308348
Record name 5-Fluoro-1-methyl-1H-pyrazole
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Molecular Weight

100.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69843-15-8
Record name 5-Fluoro-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69843-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1-methyl-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Fluoro 1 Methyl 1h Pyrazole and Its Precursors

Established Synthetic Routes to the 5-Fluoro-1-methyl-1H-pyrazole Core

Traditional and well-documented methods provide reliable pathways to the pyrazole (B372694) core, which can then be functionalized. These routes often involve building the heterocyclic ring from acyclic precursors or performing key transformations on an existing pyrazole structure.

A primary and versatile method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine (B178648) derivative. nih.govresearchgate.net This approach, famously known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry. mdpi.com For the synthesis of 1-methylpyrazole (B151067) derivatives, methylhydrazine is the key reagent.

The reaction typically involves a 1,3-dicarbonyl compound reacting with methylhydrazine. nih.govmdpi.com The nucleophilic nature of the hydrazine allows it to react with both carbonyl groups, leading to a cyclization and subsequent dehydration to form the aromatic pyrazole ring. beilstein-journals.org However, when using an unsymmetrical 1,3-diketone with a monosubstituted hydrazine like methylhydrazine, the reaction can lead to a mixture of two regioisomers. mdpi.comconicet.gov.aracs.org The control of regioselectivity is a significant challenge in these syntheses. nih.gov

The general scheme for this reaction is as follows:

Step 1: Nucleophilic attack of a hydrazine nitrogen on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Step 2: An intramolecular cyclization occurs as the other nitrogen atom attacks the second carbonyl carbon.

Step 3: Elimination of two water molecules to yield the stable aromatic pyrazole ring.

The choice of solvent can dramatically influence the regioselectivity of the reaction. For instance, studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents can significantly increase the regioselectivity in the formation of N-methylpyrazoles compared to traditional solvents like ethanol (B145695). conicet.gov.aracs.org

Precursor 1Precursor 2Product TypeKey Feature
1,3-DiketoneMethylhydrazineN-MethylpyrazolePotential for regioisomeric mixtures mdpi.comacs.org
α,β-Unsaturated KetoneMethylhydrazinePyrazoline (intermediate)Requires subsequent oxidation to form pyrazole nih.govmdpi.com
Acetylenic KetonesHydrazine derivativesPyrazoleCan also yield mixtures of regioisomers mdpi.com

The Halogen Exchange (Halex) reaction is a powerful method for introducing fluorine into an aromatic ring, particularly one activated by electron-withdrawing groups. wikipedia.org This nucleophilic aromatic substitution reaction involves treating an aryl chloride or other halide with a source of fluoride (B91410) ions, such as potassium fluoride (KF) or cesium fluoride (CsF), at elevated temperatures. wikipedia.orgresearchgate.net

For the synthesis of this compound, a precursor such as 5-chloro-1-methyl-1H-pyrazole is required. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org The efficiency of the Halex reaction can be enhanced by the use of phase-transfer catalysts, which help to solubilize the fluoride salt in the organic solvent.

A known application of this process is the preparation of 5-fluoro-1,3-dialkyl-1H-pyrazole-4-carbonyl fluorides from the corresponding 5-chloro derivatives. lookchem.com The reaction involves the exchange of a chlorine atom at the 5-position of the pyrazole ring with a fluorine atom. lookchem.com

Starting MaterialReagentSolvent (Typical)Key ConditionProduct
5-Chloro-1-methyl-1H-pyrazole derivativePotassium Fluoride (KF)DMF, DMSOHigh Temperature (150-250°C) wikipedia.orgThis compound derivative
5-Iodo-1,2,3-triazolePotassium Fluoride (KF)Acetonitrile (B52724)/WaterMicrowave Irradiation (180°C) researchgate.net5-Fluoro-1,2,3-triazole

The synthesis of specifically substituted pyrazoles like this compound often necessitates multistep reaction sequences where the pyrazole core is first constructed and then subsequently modified. d-nb.info One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are particularly efficient as they save time and resources. d-nb.info

An example of a multistep, one-pot process is the mechanochemical synthesis of fluorinated pyrazolones. d-nb.infobeilstein-journals.org This solventless method involves the initial formation of a pyrazolone (B3327878) from a 1,3-dicarbonyl compound and a hydrazine, followed by a subsequent fluorination step in the same reaction vessel. d-nb.infobeilstein-journals.org Such procedures require careful optimization to ensure that the reagents and conditions of one step are compatible with the next. d-nb.info

A synthetic route to a related compound, 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxaldehyde, illustrates a typical multistep sequence starting from ethyl difluoroacetoacetate. The sequence involves:

Cyclization with monomethyl hydrazine.

Chlorination at the 5-position using phosphoryl chloride (POCl₃).

Formylation to introduce the aldehyde group. justia.com This intermediate can then potentially undergo further reactions to yield other derivatives.

Advanced Fluorination Strategies

To overcome the limitations of traditional methods, such as harsh reaction conditions or lack of selectivity, advanced fluorination strategies have been developed. These techniques offer more direct and controlled ways to introduce fluorine into the pyrazole ring.

Direct fluorination using elemental fluorine (F₂) is a highly reactive method for creating C-F bonds. justia.com While its extreme reactivity can lead to poor selectivity and safety concerns, modern techniques have been developed to control it. beilstein-journals.orgmdpi.com Continuous flow reactors, for example, allow for the safe and controlled reaction of substrates with fluorine gas. beilstein-journals.org

A patented process describes the direct fluorination of a difluoromethyl-pyrazole compound dissolved in an inert solvent using elemental fluorine to produce 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivatives. justia.com This reaction is conducted in a specialized reactor resistant to both elemental fluorine and the hydrogen fluoride (HF) byproduct. justia.com Despite the potential for high yields, direct fluorination of pyrazoles can sometimes result in significant tar formation, limiting its application. beilstein-journals.org

Achieving regioselectivity—the ability to introduce a functional group at a specific position—is a critical aspect of modern synthetic chemistry. nih.gov For pyrazoles, which have multiple positions available for substitution, regioselective fluorination is highly desirable.

One approach involves the use of electrophilic fluorinating agents like Selectfluor™. beilstein-journals.org However, the success of these reagents can be limited for certain pyrazole systems. beilstein-journals.org Another strategy is the careful choice of precursors and reaction conditions. For example, the reaction of β-fluoroenolate salts with substituted hydrazines can provide fluorinated pyrazoles. nih.gov

Continuous flow processes have also been employed for the regioselective synthesis of 4-fluoropyrazole derivatives. beilstein-journals.org In this method, a 1,3-dicarbonyl derivative is first fluorinated in a flow reactor, and the resulting intermediate is then immediately reacted with a hydrazine derivative in a subsequent step to form the 4-fluoropyrazole. beilstein-journals.org This "telescoped" process avoids the isolation of intermediates and allows for high efficiency and regioselectivity. beilstein-journals.org

Improving regioselectivity in the initial pyrazole ring formation is also crucial. As mentioned earlier, the use of fluorinated alcohols as solvents can direct the cyclocondensation of methylhydrazine with unsymmetrical 1,3-diketones to favor the formation of one regioisomer over the other. conicet.gov.aracs.org This allows for the synthesis of a specific N-methylpyrazole precursor, which can then be subjected to fluorination.

MethodReagent/TechniqueTarget PositionKey AdvantageReference
Electrophilic FluorinationSelectfluor™VariesCommercially available reagent beilstein-journals.org
Building Block Approachβ-fluoroenolate salt + hydrazine5-positionUtilizes a fluorinated precursor nih.gov
Continuous Flow SynthesisElemental Fluorine + Hydrazine4-positionHigh yield and regioselectivity beilstein-journals.org
Solvent-Controlled CyclocondensationFluorinated alcohols (TFE, HFIP)1-position (N-methyl)Improved regioselectivity in ring formation conicet.gov.aracs.org

Utilization of Fluorinating Reagents (e.g., Selectfluor®)

Electrophilic fluorination is a primary method for the direct introduction of fluorine onto heterocyclic rings. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are often preferred due to their stability, safety, and effectiveness. wikipedia.org Among these, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and widely used reagent known for its strong oxidizing potential and solubility in polar solvents. mdpi.combenthamdirect.com

Studies on the direct electrophilic fluorination of pyrazoles with Selectfluor® have shown that the reaction typically occurs at the C4 position. sci-hub.se For instance, the reaction of certain 1-substituted pyrazoles with Selectfluor® can yield mixtures of 4-fluoro- (B1141089) and 4,4-difluoropyrazoles. sci-hub.se The reactivity of the pyrazole substrate is a critical factor; rings substituted with electron-withdrawing groups may show diminished reactivity or fail to react. mdpi.comsci-hub.se

An alternative and somewhat unexpected route to fluorinated pyrazoles using Selectfluor® has also been reported. sci-hub.se Research has shown that heating 4-hydroxymethylpyrazoles with Selectfluor® in acetonitrile can lead to the formation of 4-fluoropyrazoles, with reported yields between 47-63%. sci-hub.se This transformation is notable as it proceeds without the need for metal catalysis and does not work with corresponding pyrazole-4-aldehydes or -carboxylic acids. sci-hub.se This method highlights the unique reactivity that can be achieved with electrophilic fluorinating agents like Selectfluor®. nih.gov

Preparation of Key Intermediates for this compound Derivatives

Once the this compound core is obtained, it can be further functionalized to produce a range of valuable intermediates. These derivatives, bearing aldehyde, carboxylic acid, ester, or additional halogen substituents, serve as versatile precursors for more complex molecules.

Synthesis of Substituted this compound Carbaldehydes

The synthesis of carbaldehyde derivatives, such as this compound-4-carbaldehyde, furnishes important intermediates for further chemical transformations. mdpi.comresearchgate.net A robust method for preparing these compounds involves a halogen exchange (Halex) reaction on a chloro-substituted precursor. google.comgoogle.com

Specifically, 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde can be synthesized from 5-chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde. google.comgoogle.com The process utilizes an alkali metal fluoride, such as spray-dried potassium fluoride (KF), as the fluorinating agent. google.comgoogle.com The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, generally between 130°C and 160°C. google.com To facilitate the reaction and improve efficiency, a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (Bu₄N⁺HSO₄⁻) is often employed. google.comgoogle.com This catalyst enhances the solubility and reactivity of the fluoride salt in the organic solvent. Under these conditions, high conversion rates (99-100%) can be achieved within a few hours. google.comgoogle.com

The table below summarizes representative conditions for this transformation.

PrecursorFluorinating AgentCatalyst (mol%)SolventTemperatureTime (h)Conversion (%)Reference
5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehydeKF (1.2 equiv)Bu₄N⁺HSO₄⁻ (3%)DMF150°C3100 google.com
5-chloro-1-methyl-3-difluoromethyl-1H-pyrazole-4-carbaldehydeKF (1.1 equiv)Bu₄N⁺HSO₄⁻ (3%)DMF150°C399 google.com

Synthesis of Substituted this compound Carboxylic Acids and Esters

The corresponding carboxylic acids and esters are another critical class of intermediates derived from the this compound core. These compounds are precursors for fungicides and other bioactive molecules. wikipedia.org One major synthetic target is 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid and its esters. justia.comnih.gov

A direct synthesis route involves the fluorination of a suitable pyrazole precursor using elemental fluorine (F₂). justia.com This process is conducted with a difluoromethyl-pyrazole compound dissolved in an inert solvent within a specialized reactor resistant to elemental fluorine and hydrogen fluoride. justia.com This method can yield derivatives such as the corresponding acid fluoride, ethyl ester, and methyl ester. justia.com

Another common strategy to obtain the carboxylic acid is through the hydrolysis of a corresponding ester. wikipedia.org For example, a pyrazole ethyl ester can be hydrolyzed using a base like sodium hydroxide (B78521) to yield the final carboxylic acid. wikipedia.org Furthermore, the hydrolysis of a nitrile (cyano group) to a carboxylic acid provides an alternative pathway. The carbonitrile group on a pyrazole ring can be converted to a carboxylic acid, demonstrating the versatility of this functional group as a synthetic handle.

The table below outlines different approaches to synthesizing these acid and ester derivatives.

Target CompoundSynthetic MethodKey ReagentsPrecursorReference
3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid derivativesDirect FluorinationF₂ gasDifluoromethyl-pyrazole compound justia.com
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidEster HydrolysisNaOHEthyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate wikipedia.org
This compound-4-carboxylic acidNitrile Hydrolysis(Implied) Acid or BaseThis compound-4-carbonitrile

Formation of Halogenated this compound Derivatives (e.g., Bromination)

Introducing an additional halogen, such as bromine, onto the this compound ring creates bifunctional intermediates that are valuable in synthetic chemistry, particularly for cross-coupling reactions. vulcanchem.com The compound 4-bromo-5-fluoro-1-methyl-1H-pyrazole is a known derivative. sigmaaldrich.comachemblock.com

The most common method for introducing a bromine atom onto a pyrazole ring is through electrophilic bromination. vulcanchem.com N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. vulcanchem.comresearchgate.net The reaction is typically conducted in a polar solvent. vulcanchem.com In the synthesis of related brominated pyrazoles, the pyrazole ring is treated with NBS to achieve regioselective bromination, often at the C4 position. vulcanchem.comresearchgate.net This method is effective for a variety of pyrazole substrates and represents a standard procedure for producing brominated pyrazole derivatives. researchgate.net

Reactivity and Transformational Chemistry of 5 Fluoro 1 Methyl 1h Pyrazole

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is generally considered an electron-rich aromatic system, making it prone to electrophilic substitution. However, the fluorine atom at C5 deactivates the ring towards electrophiles. The substitution pattern is also directed by the substituents present. In 1-methyl-1H-pyrazole, electrophilic substitution typically occurs at the C4 position.

Halogenation and Other Electrophilic Substitutions

Halogenation of pyrazoles is a common electrophilic substitution reaction. While specific studies on the direct halogenation of 5-fluoro-1-methyl-1H-pyrazole are not extensively detailed in the reviewed literature, the general principles of pyrazole chemistry suggest that electrophilic halogenation, if successful, would likely occur at the C4 position, which is the most electron-rich and sterically accessible carbon atom. The deactivating effect of the C5-fluoro group would necessitate harsher reaction conditions compared to its non-fluorinated analog. For instance, bromination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole with N-bromosuccinimide (NBS) proceeds under mild conditions, indicating that the pyrazole ring remains sufficiently reactive for this transformation even with deactivating groups.

Other electrophilic substitutions, such as nitration and sulfonation, on the this compound ring are expected to be challenging due to the combined deactivating effects of the fluorine atom and the pyrazole nitrogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. To engage in such reactions, the pyrazole ring typically needs to be pre-functionalized with a halide or a triflate group.

While direct Suzuki-Miyaura coupling of C-H bonds on this compound is not reported, a common strategy involves the initial halogenation of the pyrazole ring, followed by the cross-coupling reaction. For instance, a 4-bromo-5-fluoro-1-methyl-1H-pyrazole derivative could potentially undergo Suzuki-Miyaura coupling with various boronic acids to introduce aryl, heteroaryl, or vinyl substituents at the C4 position. The success of such couplings often depends on the choice of palladium catalyst, ligand, and base. For example, the Suzuki-Miyaura coupling of 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids has been successfully achieved using the XPhos Pd G2 precatalyst acs.org.

Below is a representative table of conditions that could be adapted for the Suzuki-Miyaura coupling of a hypothetical 4-halo-5-fluoro-1-methyl-1H-pyrazole derivative, based on literature for similar substrates.

EntryAryl HalideBoronic AcidCatalystLigandBaseSolventYield (%)
14-Bromo-1H-pyrazolePhenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O85
24-Iodo-1-methyl-1H-pyrazole4-Methoxyphenylboronic acidPd2(dba)3XPhosK2CO3Dioxane92

Interactive Data Table: The table above illustrates typical conditions for Suzuki-Miyaura reactions on pyrazole scaffolds. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored for specific substrates.

Alkylation and Acylation Reactions

Direct C-alkylation and C-acylation of the pyrazole ring are generally challenging electrophilic substitution reactions. For this compound, the electron-deficient nature of the ring would make Friedel-Crafts type alkylation and acylation reactions difficult to achieve under standard conditions.

A more common approach for introducing alkyl and acyl groups is through metalation-alkylation/acylation sequences. Deprotonation of a C-H bond with a strong base, such as an organolithium reagent, followed by quenching with an electrophile (an alkyl halide or an acyl chloride) can lead to the desired substituted product. The regioselectivity of the deprotonation would be influenced by the directing effects of the existing substituents.

In the case of 1-methyl-3-(trifluoromethyl)-1H-pyrazole, lithiation followed by reaction with various electrophiles has been shown to be an effective method for introducing functional groups nih.gov. A similar strategy could potentially be applied to this compound.

Oxidation and Reduction Pathways of the Pyrazole Nucleus

The pyrazole nucleus is generally stable to oxidation and reduction under typical conditions. However, under specific and often harsh conditions, or with the presence of activating groups, these transformations can occur.

There is limited specific information available in the surveyed literature regarding the oxidation and reduction of this compound itself. However, general reactivity patterns of pyrazoles can be considered. Oxidation of the pyrazole ring can lead to the formation of pyrazolones or ring-opened products, depending on the oxidant and reaction conditions. For instance, the oxidation of pyrazolines (dihydropyrazoles) to pyrazoles is a common synthetic step, often achieved with reagents like manganese dioxide (MnO2) acs.org.

Reduction of the pyrazole ring is also a challenging transformation due to its aromatic character. Catalytic hydrogenation under high pressure and temperature may lead to the saturation of the ring, yielding pyrazolidines. However, such conditions might also affect other functional groups present in the molecule.

Cycloaddition Reactions Involving the Pyrazole Moiety

The pyrazole ring itself is generally not a reactive participant in cycloaddition reactions due to its aromatic stability. However, pyrazole derivatives can be synthesized through cycloaddition reactions. The most common method is the [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound or a nitrile imine, with an alkyne or an alkene.

For instance, fluorinated pyrazoles can be synthesized via the (3+2)-cycloaddition of in situ generated trifluoroacetonitrile imines with enones enamine.net. This approach leads to the formation of the pyrazole ring system with a fluorine-containing substituent.

While the this compound ring is unlikely to act as a diene or a dienophile in Diels-Alder reactions, it is conceivable that substituents on the pyrazole ring could participate in such reactions.

Derivatization of Functional Groups on this compound Scaffolds

Once functional groups are introduced onto the this compound scaffold, they can be further manipulated to generate a diverse range of derivatives. For example, if a carbaldehyde group is introduced at the C4 position, it can undergo a variety of transformations.

A practical synthetic method for the functionalization of 1-methyl-5-(trifluoromethyl)-1H-pyrazole has been reported, which involves the introduction of an aldehyde group at the 4th position via a Br-Li exchange, followed by further derivatization. A similar strategy could be envisioned for the 5-fluoro analog.

The following table summarizes potential derivatizations of a hypothetical this compound-4-carbaldehyde.

Functional GroupReagentProduct
AldehydeNaBH4Alcohol
AldehydeKMnO4Carboxylic Acid
AldehydeR-NH2, NaBH3CNAmine (Reductive Amination)
AldehydeWittig Reagent (Ph3P=CHR)Alkene

Interactive Data Table: This table showcases the versatility of a formyl group on the pyrazole scaffold, allowing for the synthesis of a wide array of derivatives through common organic transformations.

Strategic Utility As a Molecular Building Block in Advanced Chemical Synthesis

Precursor in Agrochemical Synthesis

The fluorinated pyrazole (B372694) core is a well-established pharmacophore in modern agrochemicals, particularly in the development of highly effective fungicides. The 5-fluoro-1-methyl-1H-pyrazole moiety serves as a crucial starting material for creating active ingredients that offer robust crop protection. These pyrazole-based compounds are integral to a significant class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).

Development of Succinate Dehydrogenase Inhibitors (SDHIs)

The this compound scaffold is a cornerstone in the molecular architecture of numerous advanced Succinate Dehydrogenase Inhibitor (SDHI) fungicides. SDHIs function by targeting and inhibiting complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungal pathogens, thereby disrupting cellular energy production and leading to fungal death. The pyrazole-carboxamide structure, derived from precursors like this compound, is essential for this inhibitory activity.

Research has demonstrated that the specific arrangement of substituents on the pyrazole ring is critical for potent enzyme inhibition. The fluorinated pyrazole moiety effectively binds to the ubiquinone-binding (Qp) site of the SDH enzyme. This interaction is a key mechanism of action for this class of fungicides. Several commercially successful SDHIs are based on a fluorinated pyrazole core, underscoring the importance of this structural motif in achieving high efficacy against a range of fungal diseases.

Fungicide Development and Optimization

Beyond its role in SDHIs, the this compound unit is a versatile template for the broader development and optimization of novel fungicides. The presence of the fluorine atom often enhances the metabolic stability and binding affinity of the resulting molecule. Scientists systematically modify the pyrazole scaffold to explore structure-activity relationships (SAR), aiming to improve fungicidal potency, broaden the spectrum of activity against different pathogens, and overcome resistance mechanisms.

For instance, the commercial fungicide Penflufen contains a closely related 1,3-dimethyl-5-fluoropyrazole moiety, highlighting the effectiveness of the 5-fluoropyrazole core in crop protection agents. The development process for such fungicides involves synthesizing a library of derivatives where different chemical groups are attached to the pyrazole ring. These derivatives are then screened for their activity against economically important plant pathogens.

Table 1: Efficacy of Selected Pyrazole-Based SDHI Fungicides Against Various Fungal Pathogens.
CompoundTarget PathogenMeasured Efficacy (EC₅₀ in mg/L)
FluxapyroxadSclerotinia sclerotiorum0.12
BoscalidSclerotinia sclerotiorum0.11
Compound 5IIc (experimental)Sclerotinia sclerotiorum0.20
FluxapyroxadValsa mali12.67
BoscalidValsa mali14.83
Compound 5IIc (experimental)Valsa mali3.68

Intermediate in Medicinal Chemistry

In the realm of medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved drugs. The this compound variant offers specific advantages for designing targeted therapeutic agents, with the fluorine atom often contributing to improved pharmacokinetic and pharmacodynamic properties.

Design and Synthesis of Receptor/Enzyme-Targeted Agents

The this compound structure serves as a key intermediate in the synthesis of molecules designed to interact with specific biological targets like enzymes and receptors. The strategic placement of the fluorine atom can enhance binding affinity through favorable interactions within the target's active site and can increase the metabolic stability of the drug, prolonging its therapeutic effect.

Researchers have successfully synthesized series of pyrazole derivatives as potential inhibitors for critical enzymes implicated in diseases such as cancer. For example, novel 5-phenyl-1H-pyrazole derivatives have been developed and evaluated as inhibitors of the BRAF(V600E) kinase, a key target in melanoma. In one study, a derivative, compound 5h, demonstrated potent inhibitory activity against BRAF(V600E) with an IC₅₀ value of 0.33 μM. Similarly, pyrazole-based structures have been investigated as potential androgen receptor (AR) antagonists for the treatment of prostate cancer. nih.gov

Table 2: Examples of Pyrazole Derivatives as Targeted Therapeutic Agents.
Compound SeriesBiological TargetLead CompoundMeasured Activity (IC₅₀)Therapeutic Area
5-phenyl-1H-pyrazole derivativesBRAF(V600E) KinaseCompound 5h0.33 μMOncology (Melanoma)
5-methyl-1H-pyrazole derivativesAndrogen Receptor (AR)Compound A13Potent Antagonist ActivityOncology (Prostate Cancer)

Development of Heterocyclic Scaffolds for Pharmaceutical Applications

The this compound core is a valuable starting point for the construction of more complex, fused heterocyclic systems. These larger scaffolds are of great interest in pharmaceutical development as they can present functionalities in a well-defined three-dimensional space, enabling precise interactions with biological targets.

A common synthetic strategy involves using functionalized pyrazoles, such as 5-aminopyrazoles, as precursors. These compounds can undergo cyclization and cycloaddition reactions with various bielectrophilic reagents to form fused systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. These fused pyrazole derivatives have been explored for a wide range of medicinal applications, including their use as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com The substituents on the initial pyrazole ring, such as the fluoro and methyl groups, play a crucial role in directing the synthesis and influencing the biological and physical properties of the final fused molecule.

Applications in Materials Science Research

While the primary applications of this compound are concentrated in the life sciences, the broader class of fluorinated pyrazole derivatives holds significant potential in materials science. nih.gov The unique electronic properties conferred by the pyrazole ring and fluorine substituents make these compounds attractive for the development of advanced materials. nih.gov

Fluorinated pyrazoles are utilized as ligands in coordination chemistry and organometallic chemistry. nih.gov The introduction of fluorine atoms into the ligand structure can modulate the electronic and steric properties of the resulting metal complexes, which in turn influences their stability, reactivity, and catalytic activity. chemrxiv.orguab.cat These tailored metal complexes are investigated for various applications, including catalysis and the development of novel inorganic materials.

Furthermore, the introduction of fluorine into organic conjugated molecules can lower their HOMO and LUMO energy levels, which is beneficial for applications in organic electronics. rsc.org This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation. rsc.org Consequently, fluorinated heterocyclic compounds, including pyrazole derivatives, are explored for use in electronic devices such as Organic Light-Emitting Diodes (OLEDs) and as fluorescent dyes. rsc.orgjetir.org The C-F bond can also participate in intermolecular interactions that influence the solid-state packing of molecules, which is a critical factor for optimizing charge transport in organic semiconductors. rsc.org

Coordination Chemistry and Ligand Design Incorporating 5 Fluoro 1 Methyl 1h Pyrazole

Synthesis of Pyrazolyl-Substituted Nitroxide Radicals as Ligands

A key strategy in molecular magnetism involves the use of stable organic radicals as ligands for transition metal ions. A notable example derived from 5-fluoro-1-methyl-1H-pyrazole is the fluorinated pyrazolyl-substituted nitronyl nitroxide radical, specifically 4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF). mdpi.com

The synthesis of this paramagnetic ligand is achieved through a two-step process. mdpi.com The initial step involves the condensation of this compound-4-carbaldehyde with N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine). This reaction yields an intermediate, 4,4,5,5-tetramethylimidazolidine-1,3-diol. The subsequent step is the oxidation of this intermediate, typically using manganese dioxide in methanol, to produce the final nitronyl nitroxide derivative, LF. mdpi.com

StepReactantsProduct
1. CondensationThis compound-4-carbaldehyde, N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine)4,4,5,5-tetramethylimidazolidine-1,3-diol derivative
2. Oxidation4,4,5,5-tetramethylimidazolidine-1,3-diol derivative, Manganese dioxide4,4,5,5-tetramethyl-2-(5-fluoro-1-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl (LF)

Formation of Metal-Ligand Complexes with Transition Metal Ions

The synthesized LF radical serves as a versatile ligand for coordinating with various 3d transition metal ions. mdpi.com This coordination chemistry approach, often termed the "metal–radical approach," is a well-established method for creating multi-spin systems. mdpi.com The LF ligand has been successfully used to synthesize heterospin complexes with manganese (Mn), cobalt (Co), nickel (Ni), and copper (Cu). mdpi.com

The general reaction involves combining the LF ligand with a metal precursor, such as a metal hexafluoroacetylacetonate (hfac) salt. This results in the formation of distinct complex structures depending on the metal ion used. For instance, with Mn, Co, and Ni, dimeric complexes with the general formula [M(hfac)2LF]2 are formed. In the case of copper, a one-dimensional chain-polymer structure, [Cu(hfac)2LF]n, is obtained. mdpi.com

Investigation of Magnetic Exchange Coupling and Spin Systems in Metal Complexes

A primary focus of synthesizing these metal-radical complexes is the study of their magnetic properties. The advantage of using paramagnetic ligands like LF is the direct magnetic exchange coupling between the unpaired electrons of the radical and the metal ion. mdpi.com

Magnetic studies of the [M(hfac)2LF]2 (where M = Mn, Co, Ni) complexes have revealed strong antiferromagnetic coupling between the metal ions and the directly coordinated nitroxide radicals. mdpi.com This interaction is quantified by the magnetic exchange coupling constant, J. The strength of this antiferromagnetic interaction varies with the metal ion. mdpi.com

ComplexMetal IonJ (cm-1)Coupling Type
[Mn(hfac)2LF]2Mn(II)-84.1 ± 1.5Antiferromagnetic
[Co(hfac)2LF]2Co(II)-134.3 ± 2.6Antiferromagnetic
[Ni(hfac)2LF]2Ni(II)-276.2 ± 2.1Antiferromagnetic

The Hamiltonian used for this model is H = -2JŜM·ŜNO.

Interestingly, the manganese complex, [Mn(hfac)2LF]2, also exhibits magnetic hysteresis, a property characteristic of magnetic memory materials. mdpi.com The copper complex, [Cu(hfac)2LF]n, displays a more complex magnetic behavior due to its chain structure with alternating three-spin {ONO–Cu(II)–ONO} clusters and isolated {Cu(II)} ions. mdpi.com

Crystallographic Studies of Metal-Pyrazole Complexes

X-ray crystallography is an essential tool for elucidating the precise molecular and crystal structures of these metal-pyrazole complexes, providing insights that are crucial for understanding their magnetic properties. mdpi.com

Crystallographic analysis of the [M(hfac)2LF]2 (M = Mn, Co, Ni) complexes confirms they possess similar dimeric structures. mdpi.com In these dimers, the central metal ion is in a six-coordinate environment. The coordination sphere is composed of four oxygen atoms from the two hexafluoroacetylacetonate (hfac) ligands, one oxygen atom from the nitroxide group of the LF ligand, and one nitrogen atom from the pyrazole (B372694) ring of the LF ligand. mdpi.com

ComplexCrystal SystemSpace GroupKey Structural Features
[Mn(hfac)2LF]2TriclinicP-1Dimeric structure; no significant intermolecular contacts.
[Co(hfac)2LF]2TriclinicP-1Dimeric structure; short contacts between non-coordinated O atoms of nitroxide groups.
[Ni(hfac)2LF]2TriclinicP-1Dimeric structure; short contacts between non-coordinated O atoms of nitroxide groups.
[Cu(hfac)2LF]nMonoclinicP21/cChain-polymer structure.

Computational and Spectroscopic Characterization of 5 Fluoro 1 Methyl 1h Pyrazole and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the fundamental properties of molecules. These methods provide insights into electronic structure, reactivity, and stability, complementing experimental findings.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. tandfonline.comnih.gov For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(2d,p) or 6-31G(d), are employed to optimize the molecular geometry and predict various electronic properties. tandfonline.comnih.govresearchgate.netderpharmachemica.com

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity. nih.gov For pyrazole analogs, these calculations help in understanding the molecule's potential for optoelectronic applications. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps illustrate the charge distribution within a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. Such information is vital for predicting how the molecule will interact with other reagents.

Table 1: Representative DFT-Calculated Electronic Properties for a Pyrazole Analog

Property Description Typical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability. -6.5 to -7.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. -1.0 to -2.0 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability. 4.5 to 5.5 eV

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.0 Debye |

Note: Values are illustrative and based on typical findings for functionalized pyrazole molecules.

The process involves defining a force field (such as OPLS or Amber) that describes the potential energy of the system. nih.gov The system is then solvated in a simulated box of water or another solvent, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. nih.gov Analysis of these trajectories can reveal the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's behavior that is inaccessible through static calculations alone. dntb.gov.ua

Isodesmic reactions are hypothetical reactions where the number and type of chemical bonds on the reactant and product sides are conserved. By calculating the enthalpy change (ΔH) of such a reaction using quantum chemical methods like DFT, one can assess the thermodynamic stability of a target molecule relative to simpler, well-known reference compounds.

For assessing the aromaticity of 5-fluoro-1-methyl-1H-pyrazole, a hypothetical isodesmic reaction could be formulated. The calculated reaction energy would indicate the stabilizing effect of the cyclic electron delocalization in the pyrazole ring. A negative reaction enthalpy would suggest that the pyrazole ring system is more stable than its acyclic reference components, providing a quantitative measure of its aromatic stabilization energy.

Spectroscopic Investigations for Structural and Electronic Properties

Spectroscopic techniques are essential experimental methods for elucidating the structure and electronic environment of molecules.

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide definitive structural information.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons and the two protons on the pyrazole ring. The chemical shifts and coupling constants between the ring protons would confirm their relative positions.

¹³C NMR: The carbon NMR spectrum would show four signals corresponding to the four unique carbon atoms in the molecule (two ring carbons attached to hydrogen, one ring carbon attached to fluorine, and the methyl carbon). The carbon directly bonded to the fluorine atom would exhibit a large one-bond C-F coupling constant.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, and its coupling to the nearby ring protons and carbons would further confirm the position of the fluorine atom at the 5-position of the pyrazole ring.

Table 2: Predicted NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound

Nucleus Position Predicted Chemical Shift (ppm) Predicted Coupling Constants (Hz)
¹H CH ~3.8 -
C3-H ~7.4 J(H3-H4) ≈ 2-3 Hz
C4-H ~6.1 J(H4-F5) ≈ 4-5 Hz
¹³C C H₃ ~35 -
C 3 ~138 -
C 4 ~95 J(C4-F5) ≈ 15-20 Hz
C 5 ~150 J(C5-F) ≈ 230-250 Hz

| ¹⁹F | C5-F | ~ -130 | - |

Note: These are estimated values based on data for analogous fluorinated and methylated pyrazole compounds. researchgate.netspectrabase.com Solvent is typically CDCl₃ or DMSO-d₆.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. ksu.edu.sauni-siegen.demdpi.com These two methods are complementary; IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. uni-siegen.demdpi.com

For this compound, characteristic vibrational bands can be assigned to specific functional groups and motions of the pyrazole ring. DFT calculations are often used alongside experimental spectroscopy to accurately assign the observed vibrational frequencies. derpharmachemica.comnih.gov

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Description Expected Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) Stretching of C-H bonds on the pyrazole ring. 3100 - 3150
C-H Stretch (Aliphatic) Asymmetric and symmetric stretching of C-H bonds in the methyl group. 2900 - 3000
C=N Stretch Stretching of the carbon-nitrogen double bond in the ring. 1500 - 1580
C=C Stretch Stretching of the carbon-carbon double bond in the ring. 1450 - 1520
CH₃ Bending Asymmetric and symmetric deformation of the methyl group. 1380 - 1470
C-F Stretch Stretching of the carbon-fluorine bond. 1150 - 1250

| Ring Breathing | Symmetric expansion and contraction of the pyrazole ring. | 900 - 1000 |

Note: These are typical frequency ranges for the specified functional groups and molecular motions. derpharmachemica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org The wavelengths of light absorbed correspond to the energy differences between these orbitals, providing insights into the molecule's electronic structure. libretexts.org

For organic molecules like this compound, the most common electronic transitions involve the promotion of electrons from π bonding orbitals to π* antibonding orbitals (π → π* transitions) and from non-bonding orbitals (n) to π* antibonding orbitals (n → π* transitions). uzh.chyoutube.com The pyrazole ring, being an aromatic heterocycle, possesses a conjugated π system that gives rise to characteristic UV absorption bands.

The gas-phase vacuum ultraviolet (VUV) absorption spectrum of the parent compound, pyrazole, has been reported between 5 and 11 eV (corresponding to 250–110 nm). researchgate.net This spectrum is characterized by its diffuse nature, with a notable feature being a window resonance around 7.8 eV, which is attributed to the interaction of a Rydberg state with an underlying valence continuum. researchgate.net For pyrazole derivatives, the specific position and intensity of the absorption maxima (λmax) are influenced by the nature and position of substituents on the pyrazole ring. For instance, the introduction of a methyl group and a fluorine atom, as in this compound, is expected to cause a shift in the absorption bands compared to unsubstituted pyrazole.

In a study of 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic acid, a pyrazole derivative, the UV-Vis spectrum in 96% ethanol (B145695) showed a maximum absorption at 393 nm, which was assigned to an n → π* transition. mdpi.com While this compound has a more extended chromophore, it illustrates the type of electronic transitions observed in substituted pyrazoles.

Table 1: Illustrative UV-Vis Absorption Data for a Pyrazole Derivative

CompoundSolventλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Transition
5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester96% EtOH39311,502.230n → π*

This table provides example data for a related pyrazole derivative to illustrate the type of information obtained from UV-Vis spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species that possess unpaired electrons. accessscience.comresearchgate.net Such species are referred to as paramagnetic and include free radicals, transition metal ions, and other molecules with non-zero electron spin. researchgate.netrsc.org EPR spectroscopy provides detailed information about the electronic structure and the local environment of the unpaired electron. rsc.org

This compound, in its ground state, is a diamagnetic molecule with all its electrons paired. Therefore, it would not produce an EPR signal under normal conditions. However, EPR spectroscopy would be an indispensable tool for studying radical species derived from this compound. For example, if the compound were to undergo a reaction that generates a radical cation or anion, or if it were to be incorporated into a larger molecule containing a paramagnetic center, EPR could be used to:

Confirm the presence of the radical species: The appearance of an EPR signal would be definitive proof of the existence of unpaired electrons.

Elucidate the structure of the radical: The hyperfine coupling patterns in the EPR spectrum, arising from the interaction of the unpaired electron with magnetic nuclei (such as ¹H, ¹⁹F, and ¹⁴N), can reveal the distribution of the unpaired electron density within the molecule and thus identify the atoms to which it is localized.

Provide information about the radical's environment: The g-factor and the line shape of the EPR signal can be sensitive to the solvent, temperature, and the presence of other molecules, offering insights into the radical's surroundings.

While no specific EPR studies on radical species of this compound are currently available, the principles of the technique make it a powerful hypothetical tool for investigating the reactive intermediates and paramagnetic derivatives of this compound.

High-Resolution Mass Spectrometry for Molecular Mass Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with a very high degree of accuracy. This precision allows for the determination of the elemental composition of a molecule, which serves as a definitive confirmation of its chemical formula.

For this compound (C₄H₅FN₂), HRMS would be employed to measure its monoisotopic mass. The calculated exact mass can be compared to the experimentally measured mass to confirm the identity of the compound.

Table 2: Calculated Molecular Mass of this compound

Compound NameChemical FormulaCalculated Monoisotopic Mass (Da)
This compoundC₄H₅FN₂100.0467

The fragmentation patterns observed in mass spectrometry can also provide valuable structural information. For pyrazole derivatives, common fragmentation pathways include the loss of HCN and N₂ from the molecular ion. researchgate.net In the case of 1-methylpyrazole (B151067), a prominent fragmentation involves the loss of a hydrogen atom from the methyl group, leading to the formation of an ion at m/z 81. researchgate.net The presence of the fluorine atom in this compound would influence its fragmentation pattern, and the analysis of these fragments in a high-resolution mass spectrum could further corroborate the proposed structure. For instance, a database entry for methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate shows a molecular ion peak in its GC-MS data, along with other fragment peaks. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is widely used in drug discovery to understand and predict the interactions between potential drug candidates and their biological targets.

While specific molecular docking studies for this compound were not found, the pyrazole scaffold is a common feature in many biologically active compounds, and numerous docking studies have been performed on its derivatives. These studies provide a framework for how this compound and its analogs might interact with protein active sites.

For example, molecular docking studies have been conducted on pyrazole derivatives as potential antimicrobial agents, targeting enzymes like DNA gyrase. johnshopkins.edu In another study, novel 1,3,5-triazine-based pyrazole derivatives were docked into the active site of the epidermal growth factor receptor (EGFR) kinase, revealing good affinity and multiple hydrogen bonding interactions with key amino acid residues. rsc.org Similarly, pyrazole-carboxamides have been investigated as carbonic anhydrase inhibitors through molecular docking, which helped to elucidate their binding mechanisms. nih.gov

These studies highlight that the pyrazole ring can participate in various non-covalent interactions, including:

Hydrogen bonding: The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

π-π stacking: The aromatic pyrazole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Hydrophobic interactions: The methyl group and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

The fluorine atom in this compound can also play a significant role in ligand-target interactions, potentially forming hydrogen bonds or engaging in halogen bonding. A hypothetical docking study of this compound into a protein active site would aim to identify these potential interactions and predict its binding affinity and orientation.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise positions of atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

While the crystal structure of this compound has not been reported, the structure of a closely related analog, 4-fluoro-1H-pyrazole, has been determined at 150 K. nih.goviucr.org This study provides significant insight into the likely solid-state structure of fluorinated pyrazoles.

The crystal structure of 4-fluoro-1H-pyrazole is triclinic, with two crystallographically unique molecules in the asymmetric unit. iucr.orgiucr.org A key feature of its solid-state structure is the formation of one-dimensional chains through intermolecular N—H···N hydrogen bonds. nih.goviucr.org This is in contrast to the chloro and bromo analogs, which form trimeric supramolecular motifs. nih.goviucr.org

Table 3: Crystallographic Data for 4-Fluoro-1H-pyrazole at 150 K

ParameterValue
Chemical FormulaC₃H₃FN₂
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.0504 (15)
b (Å)5.1659 (15)
c (Å)7.647 (2)
α (°)90.00
β (°)109.57 (3)
γ (°)97.61 (3)
Volume (ų)186.44 (9)
Z2

Data from the crystallographic study of 4-fluoro-1H-pyrazole provides a model for understanding the solid-state packing of similar fluorinated pyrazoles. iucr.org

For this compound, the presence of the methyl group at the N1 position would preclude the formation of the N—H···N hydrogen bonds seen in 4-fluoro-1H-pyrazole. Instead, the intermolecular interactions would likely be dominated by weaker C—H···N or C—H···F hydrogen bonds and π-π stacking interactions between the pyrazole rings. The crystal packing would arrange the molecules to optimize these weaker interactions. A crystal structure of 1,2-dihydro-3-methylpyrazole-5-one also reveals the importance of intermolecular N—H···O hydrogen bonds and π-π stacking in stabilizing the solid state. researchgate.net

Investigation of Biological Activity and Mechanistic Pathways of 5 Fluoro 1 Methyl 1h Pyrazole Derivatives

Antimicrobial Research Applications

The pyrazole (B372694) nucleus is a core component in many compounds developed for their antimicrobial properties. orientjchem.orgmdpi.com Fluorinated and methylated derivatives have shown promise in combating bacterial and fungal pathogens, including strains resistant to existing drugs. nih.govnih.gov

Derivatives featuring the fluorinated pyrazole core have been the subject of numerous studies to evaluate their efficacy against a range of pathogenic bacteria. Research has demonstrated that specific substitutions on the pyrazole ring are crucial for potent antibacterial activity.

For instance, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were synthesized and tested against antibiotic-resistant Gram-positive bacteria. Several of these compounds were found to be effective growth inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. nih.govrsc.org One of the most promising compounds demonstrated high potency against clinical isolates of Enterococcus faecium that were resistant to meropenem, oxacillin, and vancomycin. nih.gov Studies on their mode of action indicated a broad range of inhibitory effects on macromolecular synthesis, suggesting targets that affect global bacterial cell function. nih.govrsc.org

Another study reported that N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives inhibited the production of caseinase, a soluble enzymatic factor, in E. coli. meddocsonline.org Furthermore, in silico and in vitro studies have identified bacterial enzymes like DNA gyrase and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) as potential targets for pyrazole-based inhibitors, highlighting their potential as novel antibiotics. nih.govnih.gov

Antibacterial Activity of Selected Pyrazole Derivatives
Compound/Derivative ClassBacterial Strain(s)Observed Efficacy (MIC)Reference
N-(trifluoromethyl)phenyl pyrazole derivativeE. faecalis3.12 µg/mL nih.gov
N-(trifluoromethyl)phenyl pyrazole derivativeE. faecium (vancomycin-resistant)1.56 µg/mL nih.gov
Fluoro and nitro substituted aniline-pyrazoleGram-positive bacteria6.25 µg/mL nih.gov
Imidazo-pyridine substituted pyrazoleE. coli, K. pneumoniae, P. aeruginosa<1 µg/mL (MBC) nih.gov
Thiazolo-pyrazole derivativeMRSA4 µg/mL nih.gov

Fluorine-containing pyrazole derivatives have also demonstrated significant potential as antifungal agents, particularly against phytopathogenic fungi. nih.govnih.gov A study evaluating fluorinated 4,5-dihydro-1H-pyrazole aldehydes against four plant pathogens found notable inhibitory activity.

The research highlighted that the antifungal efficacy was dependent on the specific derivative and the target fungus. For example, against Sclerotinia sclerotiorum, the 2-chlorophenyl derivative (H9) and the 2,5-dimethoxyphenyl derivative (H7) showed the highest inhibition. The H9 derivative was also the most active against Fusarium culmorum. nih.govnih.gov These findings suggest that fluorinated pyrazole aldehydes are promising candidates for developing new, environmentally acceptable plant protection products. nih.govnih.gov Other studies have shown that various fluorine-containing pyrazoline derivatives possess significant antifungal activity, in some cases equipotent to the standard drug Amphotericin B. worldnewsnaturalsciences.com

Antifungal Activity of Fluorinated Pyrazole Aldehyde Derivatives
Fungal StrainMost Active DerivativeInhibition (%)Reference
Sclerotinia sclerotiorum2-chlorophenyl derivative (H9)43.07% nih.govnih.gov
Sclerotinia sclerotiorum2,5-dimethoxyphenyl derivative (H7)42.23% nih.govnih.gov
Fusarium culmorum2-chlorophenyl derivative (H9)46.75% nih.govnih.gov
Macrophomina phaseolina2-chlorophenyl derivative (H9)29.76% nih.gov
Fusarium oxysporum f. sp. lycopersici2-chlorophenyl derivative (H9)34.54% nih.gov

Anticancer Research Applications

The pyrazole scaffold is a key feature in numerous compounds investigated for their anticancer properties. nih.govresearchgate.net Derivatives of 5-fluoro-1-methyl-1H-pyrazole have been explored for their ability to inhibit the growth of cancer cells and to modulate cellular pathways critical for tumor survival.

A wide range of pyrazole derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. Studies have shown that these compounds can suppress cancer cell proliferation, with their potency often exceeding that of standard anticancer drugs like 5-fluorouracil and doxorubicin. nih.govresearchgate.net

For example, a series of 5-methyl-1H-pyrazole derivatives were developed as potential agents against prostate cancer. Several compounds in this series inhibited the growth of LNCaP prostate cancer cells more effectively than the approved drug enzalutamide. nih.gov Similarly, pyrazole derivatives linked to other heterocyclic moieties, such as indole, have shown potent cytotoxicity against colon (HCT-116), breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. nih.gov The specific substitutions on the pyrazole and associated rings are critical in determining the potency and selectivity of these compounds. srrjournals.com

In Vitro Antiproliferative Activity of Selected Pyrazole Derivatives
Derivative ClassCancer Cell LineIC₅₀ Value (µM)Reference
Pyrazole-indole hybrid (33)HepG2 (Liver)<23.7 nih.gov
Pyrazole-indole hybrid (34)MCF-7 (Breast)<23.7 nih.gov
Coumarin/pyrazole oxime derivative (77)SMMC-7721 (Liver)2.08 nih.gov
17-keto steroidal pyrazole analog (80)MCF-7 (Breast)3.6 - 8.5 nih.gov
5-methyl-1H-pyrazole derivative (A13)LNCaP (Prostate)More potent than enzalutamide nih.gov
3-(4-fluorophenyl)-...-carbothioamideHepG-2 (Liver)6.78 srrjournals.com

Beyond simply inhibiting proliferation, research has sought to understand the mechanisms by which these pyrazole derivatives exert their anticancer effects. A key area of investigation has been their impact on cellular energy metabolism.

A study on 1-methyl-1H-pyrazole-5-carboxamide derivatives revealed a significant and dose-dependent inhibition of mitochondrial respiration. nih.govmonash.edu Although these compounds did not show overt cytotoxicity in standard cell culture conditions, they caused potent cytotoxicity in respiring rat hepatocytes. This suggests that the toxicity of this particular chemotype is linked to the inhibition of oxidative phosphorylation and cellular respiration. nih.govmonash.edu This finding is crucial as it points to a specific mechanism of action related to the disruption of cellular energy production, a pathway often dysregulated in cancer cells. Other pyrazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, indicating that they can interfere with multiple critical cellular processes. nih.gov

The biological activities of this compound derivatives are mediated by their interaction with specific molecular targets, such as enzymes and receptors. Identifying these targets is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.

In the context of anticancer research, several specific molecular targets have been identified:

Androgen Receptor (AR): A study on 5-methyl-1H-pyrazole derivatives identified potent AR antagonists, which is a key mechanism for treating prostate cancer. nih.gov

Protein Kinases: Certain pyrazole-indole hybrids have shown significant inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. nih.gov Other derivatives have been identified as potent inhibitors of PI3 kinase, another important target in cancer therapy. nih.gov

Epidermal Growth Factor Receptor (EGFR): Molecular docking studies have indicated that some thiazolyl-pyrazoline derivatives bind effectively to the EGFR kinase domain, suggesting a mechanism for their antiproliferative activity. srrjournals.com

In the antimicrobial field, specific enzyme targets include:

Bacterial Enzymes: Pyrazole derivatives have been designed as inhibitors of bacterial DNA gyrase, topoisomerase IV, and DapE, which are essential for bacterial survival. nih.govnih.gov

Fungal and Nematode Enzymes: For fluorinated pyrazole aldehydes, molecular docking studies suggest that antifungal activity may occur through the inhibition of proteinase K, while nematicidal activity could be mediated by the inhibition of acetylcholinesterase (AChE). nih.govnih.gov

This targeted interaction with specific enzymes and receptors underscores the versatility of the pyrazole scaffold in designing inhibitors for a variety of therapeutic applications. mdpi.com

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future efforts in synthesizing 5-fluoro-1-methyl-1H-pyrazole and its analogs will likely focus on improving efficiency, regioselectivity, and sustainability. Traditional methods for producing N-methylpyrazoles, such as the condensation of methylhydrazine with a 1,3-diketone, often result in mixtures of regioisomers that are challenging to separate. conicet.gov.ar A key research direction is the development of processes that offer high regioselectivity, minimizing waste and complex purification steps.

Recent advancements have shown that the choice of solvent can dramatically influence reaction outcomes. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been demonstrated to significantly increase regioselectivity in pyrazole (B372694) formation. conicet.gov.ar Another promising area is the refinement of methods starting from fluoroalkenes. A patented process describes the regioselective synthesis of 5-fluoro-1H-pyrazoles by reacting a fluoroalkene with a monosubstituted hydrazine (B178648), such as methylhydrazine, in the presence of water and a base. google.comgoogle.com This approach is noted for its high yield and suitability for industrial-scale production, representing a significant improvement over older, two-step methods that required cryogenic temperatures and produced environmentally unfavorable byproducts. google.com

Furthermore, the adoption of modern synthetic technologies such as flow chemistry offers a pathway to safer and more efficient production of fluorinated pyrazoles. mdpi.com Continuous flow reactors can enable better control over reaction parameters, reduce reaction times, and allow for the safe handling of potentially hazardous intermediates, aligning with the principles of green chemistry. mdpi.com

MethodologyKey FeaturesPotential AdvantagesRelevant Research Areas
Solvent-Mediated RegiocontrolUse of fluorinated alcohols (e.g., TFE, HFIP) as solvents. conicet.gov.arDramatically increases regioselectivity in pyrazole formation, simplifying purification. conicet.gov.arOptimization of existing condensation reactions.
Fluoroalkene CyclizationRegioselective reaction of fluoroalkenes with hydrazines in water. google.comgoogle.comHigh-yield, one-pot process suitable for industrial scale-up. google.comDevelopment of novel starting materials and catalysts for cyclization.
Flow Chemistry SynthesisUtilization of microreactors or continuous flow systems. mdpi.comEnhanced safety, reduced reaction times (from hours to minutes), and improved scalability. mdpi.comProcess intensification and green chemistry applications.
Catalytic C-H FunctionalizationDirect introduction of functional groups onto the pyrazole ring using transition metals. dntb.gov.uanih.govAvoids the need for pre-functionalized starting materials, improving atom economy. rsc.orgDiscovery of new catalysts and directing groups for site-selective reactions.

Exploration of Undiscovered Reactivity Profiles and Novel Transformational Pathways

The pyrazole ring in this compound is a versatile platform for further chemical modification. While classical reactions like substitution of the fluorine or bromine atoms (in related analogs) are known, future research will delve into more advanced and previously unexplored transformations. A major frontier in this area is the direct C-H functionalization of the pyrazole core. rsc.org This strategy bypasses the need for pre-functionalized pyrazoles, offering a more atom-economical route to a wide array of derivatives. nih.govrsc.org Transition-metal catalysis is a powerful tool for achieving this, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at positions typically considered inert. dntb.gov.uanih.gov Developing catalysts and conditions that can selectively functionalize the C-H bonds of the this compound scaffold is a significant goal.

Another avenue of exploration involves leveraging the existing functional groups to direct novel transformations. For example, lithiation of the pyrazole ring can generate intermediates that react with various electrophiles, allowing for the introduction of diverse substituents. acs.orgnih.gov Research into the reactivity of such organometallic intermediates derived from this compound could unlock pathways to complex molecules that are otherwise difficult to access. Furthermore, the pyrazole ring itself can participate in cycloaddition reactions, providing a route to more complex fused heterocyclic systems. Investigating these pathways could lead to the discovery of novel molecular architectures with unique properties.

Rational Design of Next-Generation Agrochemical and Pharmaceutical Agents Based on Pyrazole Scaffolds

The pyrazole scaffold is a well-established "privileged structure" in medicinal and agricultural chemistry. nih.govclockss.org Numerous commercial products, including pharmaceuticals and pesticides, incorporate this heterocyclic core. clockss.orgnih.govnih.gov Fluorinated pyrazoles, in particular, are important building blocks for crop protection chemicals. google.comgoogle.com The introduction of a fluorine atom can enhance biological activity, improve metabolic stability, and increase binding affinity to target proteins. olemiss.edunih.gov

Future research will focus on the rational design of new bioactive agents using this compound as a starting point. This involves leveraging the known structure-activity relationships of existing pyrazole-based drugs and pesticides to design novel derivatives with improved efficacy, selectivity, and safety profiles. nih.gov For example, this scaffold can be used to synthesize analogs of known anti-inflammatory drugs, insecticides, fungicides, or herbicides. clockss.orgchemimpex.com The unique electronic properties conferred by the fluorine atom can be exploited to fine-tune the interactions of these molecules with their biological targets, such as enzymes or receptors. nih.gov This targeted approach, combining synthetic chemistry with biological screening, is crucial for developing the next generation of agrochemicals and pharmaceuticals. chemimpex.commdpi.com

Advanced Materials Applications and Functionalization Strategies

Beyond life sciences, the structural and electronic properties of fluorinated pyrazoles make them intriguing candidates for applications in materials science. cncb.ac.cnacs.org The pyrazole ring, with its two nitrogen atoms, can act as a ligand to coordinate with metal ions, forming organometallic complexes. nih.gov The presence of the fluorine atom can modulate the electronic properties of these complexes, influencing their catalytic activity, photophysical behavior, or stability.

Future research in this domain will explore the synthesis of novel ligands based on the this compound structure. By introducing additional functional groups onto the pyrazole ring, it is possible to create bidentate or polydentate ligands capable of forming stable complexes with a variety of transition metals. These complexes could find applications as catalysts in organic synthesis, as components of light-emitting materials, or as building blocks for functional coordination polymers. The development of functionalization strategies that allow for precise control over the ligand's structure will be key to tailoring the properties of the resulting materials for specific applications in coordination chemistry and beyond. acs.orgnih.gov

Integration of Computational Chemistry in Predictive Design and Mechanism Elucidation

Computational chemistry is an increasingly indispensable tool for accelerating research and development. In the context of this compound, computational methods can provide profound insights into its structure, reactivity, and potential applications. Density Functional Theory (DFT) calculations, for instance, can be used to determine the optimized molecular structure, analyze molecular orbitals, and map the molecular electrostatic potential. tandfonline.com This information helps in understanding the compound's intrinsic properties and predicting its reactivity in various chemical transformations.

Looking forward, the integration of computational tools will be pivotal in the rational design of new molecules and the elucidation of reaction mechanisms. tandfonline.com Molecular docking simulations can predict how derivatives of this compound might bind to the active site of a target enzyme or receptor, guiding the design of more potent pharmaceutical or agrochemical agents. semanticscholar.org These in silico studies can prioritize which compounds to synthesize, saving significant time and resources in the lab. semanticscholar.org Furthermore, computational modeling can be used to investigate the transition states and energy profiles of potential reactions, helping to explain observed outcomes and predict the feasibility of novel synthetic pathways. dntb.gov.ua This synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 5-fluoro-1-methyl-1H-pyrazole, and how can purity be ensured?

The synthesis typically involves cyclocondensation or difluoromethylation reactions. For example, Vilsmeier-Haack conditions using 3,3-dichloro-1-(4-fluorophenyl)prop-2-en-1-one with 1,1-dimethylhydrazine yield pyrazole derivatives (82% yield) . Purity optimization includes column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from methanol . HPLC with UV detection (λ = 254 nm) and NMR (δ 3.89 ppm for methyl group) are standard for purity validation .

Q. How is the structure of this compound confirmed experimentally?

X-ray crystallography resolves bond angles (e.g., dihedral angles between pyrazole and substituents) and hydrogen bonding networks (N–H⋯O interactions) . Spectroscopic methods include:

  • ¹H NMR : Methyl group resonance at δ 3.89 ppm (singlet, 3H) .
  • ¹³C NMR : Fluorine-coupled carbons show splitting (e.g., CF at ~150 ppm) .
  • IR : Peaks at 3125 cm⁻¹ (C–H stretch) and 1603 cm⁻¹ (C=N) confirm the pyrazole core .

Q. What in vitro assays are used to evaluate biological activity?

  • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
  • Anti-inflammatory : COX-2 inhibition assay (IC₅₀ values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .

Advanced Research Questions

Q. How can synthetic yields be improved for this compound derivatives?

  • Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) enhance cross-coupling reactions (e.g., Suzuki-Miyaura for aryl substitutions) .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve difluoromethylation efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (1.5 h → 30 min) and increases yield by 15–20% .

Q. How do structural modifications (e.g., trifluoromethyl groups) impact bioactivity?

  • Trifluoromethyl substitution : Increases lipophilicity (logP ↑ 0.5–1.0), enhancing membrane permeability. Derivatives show 2–3× higher antimicrobial activity compared to non-fluorinated analogs .
  • Substituent position : 3-Trifluoromethyl derivatives exhibit stronger COX-2 inhibition (IC₅₀ = 0.8 µM vs. 2.5 µM for parent compound) due to hydrophobic binding pocket interactions .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Variable-temperature NMR (VT-NMR) clarifies conformational exchange in solution (e.g., rotamers causing split peaks) .
  • DFT calculations : B3LYP/6-311+G(d,p) simulations predict chemical shifts (<0.5 ppm deviation from experimental δ values) .
  • Crystallographic validation : X-ray data resolve ambiguities in regiochemistry (e.g., distinguishing 1H vs. 2H tautomers) .

Q. What role does fluorine play in stabilizing the compound under acidic conditions?

Fluorine’s electronegativity reduces electron density on the pyrazole ring, decreasing protonation susceptibility. In 0.1 M HCl, this compound shows 95% stability over 24 h vs. 70% for non-fluorinated analogs . Stability is critical for oral drug formulations.

Q. How can regioselectivity in substitution reactions be controlled?

  • Directing groups : Acetyl or carboxylate groups at C-3 direct electrophiles to C-5 (e.g., nitration yields 85% C-5 product) .
  • Metalation : LDA (lithium diisopropylamide) at –78°C selectively deprotonates C-4 for halogenation .

Methodological Challenges and Solutions

Q. Addressing discrepancies in crystallographic vs. computational bond lengths

  • Example : X-ray data show C–F bond length = 1.34 Å, while DFT predicts 1.38 Å.
  • Resolution : Apply relativistic corrections (ZORA approximation) for heavy atoms (fluorine) .

Q. Evaluating degradation pathways under UV light

  • HPLC-MS analysis : Identifies photo-oxidation products (e.g., this compound-3-carboxylic acid) .
  • Quenching strategies : Add antioxidants (BHT) or use amber glassware to reduce degradation by 40% .

Safety and Handling Protocols

  • Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hood .
  • Waste disposal : Neutralize with 10% NaOH before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.